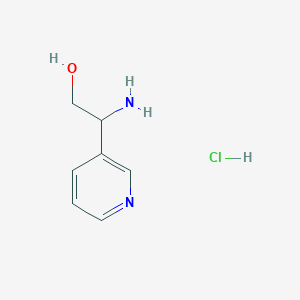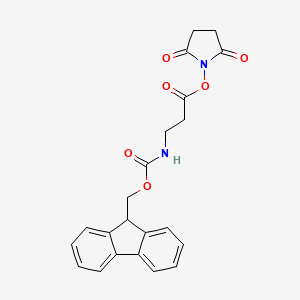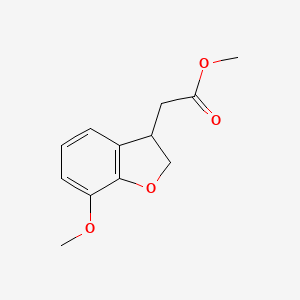![molecular formula C30H32F3NO15 B12291823 Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Acetamido-4-acetiloxi-2-[2-oxo-4-(trifluorometil)croman-7-il]oxi-6-(1,2,3-triacetiloxipropil)oxano-2-carboxilato de metilo es un compuesto orgánico complejo con una estructura multifacética
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-Acetamido-4-acetiloxi-2-[2-oxo-4-(trifluorometil)croman-7-il]oxi-6-(1,2,3-triacetiloxipropil)oxano-2-carboxilato de metilo implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso típicamente comienza con la preparación del intermedio cromanil, que luego se somete a varias reacciones de acilación y esterificación para introducir los grupos acetamido y acetiloxi. El paso final implica el acoplamiento del intermedio cromanil con la parte oxano-2-carboxilato en condiciones controladas para obtener el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, cribado de alto rendimiento de las condiciones de reacción y reactores de flujo continuo para agilizar el proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-Acetamido-4-acetiloxi-2-[2-oxo-4-(trifluorometil)croman-7-il]oxi-6-(1,2,3-triacetiloxipropil)oxano-2-carboxilato de metilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos oxo en grupos hidroxilo o reducir otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas, pH y sistemas de solventes controlados para garantizar transformaciones selectivas y eficientes .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de análogos funcionalizados .
Aplicaciones Científicas De Investigación
El 5-Acetamido-4-acetiloxi-2-[2-oxo-4-(trifluorometil)croman-7-il]oxi-6-(1,2,3-triacetiloxipropil)oxano-2-carboxilato de metilo tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos y productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del 5-Acetamido-4-acetiloxi-2-[2-oxo-4-(trifluorometil)croman-7-il]oxi-6-(1,2,3-triacetiloxipropil)oxano-2-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías específicas implicados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de cromanil y análogos de oxano-2-carboxilato, como:
- 5-Acetamido-2-amino-4-etoxi benzoato de metilo
- 4-Acetamido-5-cloro-2-metoxibenzoato de metilo
Singularidad
La presencia del grupo trifluorometil, en particular, aumenta su estabilidad y bioactividad, lo que lo convierte en un compuesto valioso para diversos fines de investigación e industriales .
Propiedades
Fórmula molecular |
C30H32F3NO15 |
|---|---|
Peso molecular |
703.6 g/mol |
Nombre IUPAC |
methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35) |
Clave InChI |
OSBBVRZZLWPPFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)


![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)

![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)


